3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Hydrochloride is a heterocyclic compound with the molecular formula C₂H₆N₆·HCl. This compound is part of the tetrazine family, which is known for its unique nitrogen-rich structure. It has a molecular weight of 114.109 g/mol and a density of 2.36 g/cm³

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine typically involves the reaction of hydrazine derivatives with nitriles or other suitable precursors under controlled conditions. One common method involves the use of hydrazine hydrate and a nitrile compound in the presence of a catalyst, such as a metal salt, to facilitate the formation of the tetrazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

化学反应分析

Types of Reactions

1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different tetrazine derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitrous gases, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various substituted tetrazine derivatives, hydrazine derivatives, and other nitrogen-rich compounds. These products are often characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry .

科学研究应用

Explosive Materials

DATZ-HCl is primarily recognized for its role as a precursor to 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide, an explosive compound currently under evaluation for military and aerospace applications. Its nitrogen-rich structure contributes to high energy density and stability .

Rocket Propellants

The compound has been evaluated for use in advanced rocket fuel systems due to its favorable combustion characteristics. It can enhance the performance of solid propellant formulations by improving energy output and stability under varying conditions .

Antimicrobial Agents

Research indicates that DATZ-HCl exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its application in developing new antibiotics or antimicrobial treatments.

Biological Research

DATZ-HCl is being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

Case Studies

Material Science

DATZ-HCl is used in synthesizing advanced materials such as metal-organic frameworks (MOFs). Its ability to form stable complexes with metal ions makes it valuable in developing new materials with specific properties for catalysis and gas storage applications .

Sensors

The compound's chemical reactivity allows it to be integrated into sensor technologies. It can be utilized in developing sensors that detect environmental pollutants or biological agents due to its sensitivity to changes in chemical environments .

作用机制

The mechanism of action of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine involves its interaction with molecular targets and pathways within biological systems. The compound’s nitrogen-rich structure allows it to participate in various biochemical reactions, potentially leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and DNA damage pathways .

相似化合物的比较

Similar Compounds

1,2,4,5-Tetrazine, 1,4-dihydro-3,6-dimethyl-: This compound has a similar tetrazine ring structure but with different substituents, leading to variations in its chemical properties and applications.

3,6-Diphenyl-1,2,4,5-tetrazine: Another tetrazine derivative with phenyl groups, used in different research applications.

Uniqueness

1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine is unique due to its specific substitution pattern and the presence of diamine groups, which confer distinct chemical reactivity and potential biological activities. Its ability to form stable complexes with metals and its nitrogen-rich structure make it a valuable compound in various fields of research .

生物活性

3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine hydrochloride (DATZ) is a heterocyclic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and explosives. This article reviews the biological activities associated with DATZ, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

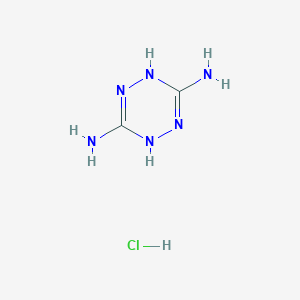

Chemical Structure:

- IUPAC Name: 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine; hydrochloride

- Molecular Formula: C₂H₆N₆·HCl

- Molecular Weight: 114.11 g/mol

- CAS Number: 133488-87-6

Synthesis Overview:

The synthesis of DATZ typically involves the reaction of triaminoguanidine monohydrochloride with 2,4-pentanedione under controlled conditions to yield the desired tetrazine structure. The process can be summarized in the following steps:

- Precipitation Reaction: Triaminoguanidine monohydrochloride is mixed with 2,4-pentanedione to form a precipitate.

- Gas Treatment: The precipitate is treated with nitric oxide (NO) or nitrogen dioxide (NO₂) to facilitate further reactions.

- Ammonolysis: The mixture is subsequently treated with ammonia at varying temperatures to yield DATZ .

Antimicrobial Properties

DATZ has been noted for its potential as an antibiotic. Historical patents indicate its use in combating bacterial infections. Specifically, it has shown effectiveness against various strains of bacteria due to its ability to inhibit bacterial growth mechanisms .

Antitumor Activity

Recent studies have investigated the antitumor potential of DATZ derivatives. Research indicates that compounds derived from DATZ exhibit cytotoxic effects against several cancer cell lines. For instance, a derivative of DATZ demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and human lung cancer cells (A549) in vitro .

The mechanism by which DATZ exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that DATZ may induce oxidative stress in target cells, leading to apoptosis .

Case Studies and Research Findings

Applications and Future Directions

The unique properties of DATZ make it a candidate for further research in various applications:

属性

IUPAC Name |

1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N6.ClH/c3-1-5-7-2(4)8-6-1;/h(H3,3,5,6)(H3,4,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKWAILWWSBALM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=NN1)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。